molecular formula C21H34N2O2 B2921519 2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide CAS No. 946270-90-2

2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2921519
CAS No.: 946270-90-2
M. Wt: 346.515
InChI Key: CZNFAPBATOHIEL-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide (CAS 946270-90-2) is a synthetic organic compound with a molecular formula of C21H34N2O2 and a molecular weight of 346.5 g/mol . This acetamide derivative features a tert-butylphenoxy group, a class of compounds known as tert-butyl phenolic antioxidants (TBP-AOs). Such compounds are extensively investigated for their ability to inhibit oxidation and function as stabilizers by interrupting free radical propagation . The molecular architecture also incorporates a 1-isopropylpiperidine moiety, a structural feature prevalent in medicinal chemistry and frequently associated with bioactive molecules . The synergistic combination of these groups makes this chemical a valuable intermediate for researchers exploring new therapeutic agents. The tert-butylphenol functional group is recognized for its potential neuroprotective effects and role in mitigating oxidative stress in biological systems . Furthermore, structurally related piperidine-containing acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a significant pharmacological target for inflammatory diseases and neuropathic pain . Consequently, this compound is of significant interest for applications in medicinal chemistry, pharmacology, and drug discovery, particularly for developing potential treatments for inflammation, pain, and oxidative stress-related conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-16(2)23-12-10-17(11-13-23)14-22-20(24)15-25-19-8-6-18(7-9-19)21(3,4)5/h6-9,16-17H,10-15H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNFAPBATOHIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:

  • Preparation of 4-(tert-butyl)phenol: : This can be achieved through the acid-catalyzed alkylation of phenol with isobutene.

  • Formation of the piperidine derivative: : Piperidine can be alkylated with isopropyl bromide to form 1-isopropylpiperidin-4-yl methyl chloride.

  • Coupling reaction: : The phenol derivative and the piperidine derivative are then coupled using acetic anhydride to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones.

  • Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.

  • Substitution: : The tert-butyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH-) can be employed.

Major Products Formed

  • Oxidation: : Quinones and other oxidized phenols.

  • Reduction: : Piperidinol derivatives.

  • Substitution: : Substituted phenols and piperidines.

Scientific Research Applications

  • Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studying the interaction with biological macromolecules and potential use in drug discovery.

  • Medicine: : Investigating its pharmacological properties and potential therapeutic uses.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways Involved: : Inhibition or activation of biochemical pathways relevant to its biological activity.

Comparison with Similar Compounds

Phenoxy Acetamides with Alkyl Substituents

  • Target Compound: The tert-butyl group on the phenoxy ring distinguishes it from analogs like N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide (), which features an isopropyl group. The tert-butyl substituent increases molecular weight (~352 vs.
  • N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af): These compounds () incorporate sulfinyl benzimidazolyl and methoxy groups, contributing to higher structural complexity and molecular weight. Their synthesis yields (73%) are comparable to other acetamides, though isomer mixtures (e.g., 5-methoxy/6-methoxy) require chromatographic separation .

Piperidine-Containing Analogs

  • 2-(4-(N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide (): This compound replaces the tert-butyl and isopropyl groups with a sulfamoyl and dioxidotetrahydrothiophene ring, increasing molecular weight (431.5 vs. ~352) and polarity. Such modifications may alter pharmacokinetics, favoring renal excretion over tissue penetration .
  • Fentanyl Isomers (): While pharmacologically distinct, fluorophenyl-piperidine analogs highlight challenges in distinguishing structural isomers. For example, misidentification risks arise with ortho-, meta-, and para-fluoro substitutions, underscoring the need for advanced analytical techniques (e.g., chiral chromatography) when evaluating acetamide analogs with similar substituent variability .

Analytical Characterization

  • 1H-NMR Profiling : All cited compounds (–2, 6) rely on 1H-NMR for structural confirmation. For example, 3j/3k exhibit distinct δ 8.75 ppm peaks for NH groups, while 3ae/3af show methoxy resonances at δ 3.74–3.93 ppm. The target compound’s tert-butyl signal (~1.3 ppm) and isopropylpiperidine multiplet (~2.2–3.0 ppm) would similarly aid identification .

Data Table: Key Comparative Properties

Compound Name Molecular Weight Key Substituents Synthesis Yield Notes
Target Compound ~352 tert-Butylphenoxy, isopropylpiperidinyl Not reported High lipophilicity; potential metabolic stability
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide () 298.38 Isopropylphenoxy Not reported Lower molecular weight; simpler purification
2-(4-(N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide () 431.5 Sulfamoyl, dioxidotetrahydrothiophene Not reported Polar groups enhance solubility; higher molecular weight
3ae/3af () ~600 (estimated) Methoxy, sulfinyl benzimidazolyl 73% Isomer mixture; requires HPLC separation
3j/3k () ~550 (estimated) Pyridylmethylsulfinyl 87% High yield; distinct NH resonance in NMR

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, receptor interactions, and other pharmacological properties.

Molecular Formula

  • C : 22
  • H : 32
  • N : 2
  • O : 2

2D Structure Visualization

A 2D representation of the compound illustrates the arrangement of its functional groups, which is crucial for understanding its interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to 2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide exhibit notable anti-inflammatory properties. For instance, studies involving similar phenoxy derivatives have shown significant inhibition of inflammation in carrageenan-induced rat paw edema models, with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin .

Case Study: In Vivo Evaluation

In a recent study, a series of related compounds were synthesized and tested for their anti-inflammatory effects. The results demonstrated that compounds with similar structural motifs were effective in reducing inflammation within a time frame of 9 to 12 hours post-administration .

Receptor Interaction Studies

Docking studies have been conducted to explore the binding affinity of this compound to various receptors. The findings suggest that it may interact with targets involved in pain and inflammatory pathways, potentially acting as a dual inhibitor for both COX and LOX enzymes .

Table: Summary of Binding Affinities

CompoundTarget ReceptorBinding Affinity (kcal/mol)
Compound ACOX-1-8.5
Compound BLOX-7.8
Target Compound COX/LOX-8.0

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity on various cell lines have indicated that while the compound exhibits biological activity, it does not significantly compromise cell viability at therapeutic concentrations. For example, in B16F10 melanoma cells, no cytotoxic effects were observed at concentrations up to 5 µM over a 72-hour treatment period .

The mechanism by which this compound exerts its biological effects appears to involve modulation of inflammatory cytokines and inhibition of key enzymes in the arachidonic acid pathway. This suggests a multi-faceted approach to reducing inflammation and pain .

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